1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(4-hydroxybutyl)-N-methyl- is a complex fluorinated compound with significant chemical properties and applications. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH-). The molecular formula for this compound is , and its molecular mass is approximately 407.20 g/mol .
This compound is classified under highly fluorinated substances, which are known for their unique properties such as high stability and resistance to degradation. These compounds are often used in various industrial applications due to their surfactant properties and ability to repel water and oil . The specific classification of this compound falls within the category of perfluoroalkyl sulfonamides, which are derivatives of perfluoroalkyl chains with functional groups that enhance their solubility and reactivity .
The synthesis of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(4-hydroxybutyl)-N-methyl- typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Additionally, the use of inert atmospheres may be necessary to prevent unwanted side reactions involving moisture or oxygen.
The molecular structure of 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(4-hydroxybutyl)-N-methyl- can be represented using various structural formulas:
InChI=1S/C8H8F11NO3S/c1-20(2-3-21)24(22,23)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h21H,2-3H2,1H3
C(C(S(N(CCO)C)(=O)=O)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
The compound's molecular weight is approximately 407.20 g/mol with a complex arrangement that includes multiple fluorinated carbon atoms contributing to its unique chemical behavior .
The chemical reactivity of 1-Pentanesulfonamide is influenced by its functional groups. Key reactions include:
These reactions typically require specific catalysts or conditions (e.g., heat or light) to facilitate the transformation while minimizing degradation or unwanted by-products.
The mechanism through which 1-Pentanesulfonamide exerts its effects involves several steps:
Studies on related compounds suggest that these mechanisms can influence processes such as cell signaling or metabolic pathways due to their structural similarities with other biologically active molecules.
Relevant data from studies indicate that these properties make it suitable for various applications in science and industry .
The applications of 1-Pentanesulfonamide include:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7